N-Fluoro-O-benzenedisulfonimide
Overview
Description
N-Fluoro-O-benzenedisulfonimide is a versatile and widely used reagent in organic synthesis. It is known for its ability to introduce fluorine atoms into organic molecules, making it a valuable tool in the field of fluorine chemistry. This compound is particularly useful for electrophilic fluorination reactions, where it acts as a source of electrophilic fluorine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fluoro-O-benzenedisulfonimide can be synthesized through several methods. One common approach involves the reaction of O-benzenedisulfonimide with a fluorinating agent such as elemental fluorine or a fluorine-containing compound. The reaction typically takes place in an organic solvent under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize side reactions and by-products .
Chemical Reactions Analysis
Types of Reactions
N-Fluoro-O-benzenedisulfonimide undergoes various types of chemical reactions, including:
Electrophilic Fluorination: It is commonly used to introduce fluorine atoms into aromatic and aliphatic compounds.
Amination: It can also act as an amination reagent, introducing amino groups into organic molecules.
Common Reagents and Conditions
The reactions involving this compound typically require the presence of a catalyst, such as palladium or other transition metals, to facilitate the reaction. Common solvents used include dichloromethane, acetonitrile, and dimethylformamide .
Major Products Formed
The major products formed from reactions with this compound include fluorinated aromatic and aliphatic compounds, as well as aminated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
N-Fluoro-O-benzenedisulfonimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Fluoro-O-benzenedisulfonimide involves the transfer of a fluorine atom to the target molecule. This process typically proceeds through an electrophilic substitution mechanism, where the fluorine atom replaces a hydrogen atom or another substituent on the target molecule. The presence of a catalyst, such as palladium, can facilitate this process by stabilizing the intermediate species and lowering the activation energy of the reaction .
Comparison with Similar Compounds
N-Fluoro-O-benzenedisulfonimide is part of a class of electrophilic fluorinating agents that includes compounds such as N-fluorobenzenesulfonimide, N-fluorocamphorsultam, and N-fluorobinaphthyldisulfonimide . Compared to these similar compounds, this compound offers unique advantages in terms of stability, ease of handling, and reactivity. It is less toxic and more stable than elemental fluorine, making it a safer and more practical choice for many applications .
List of Similar Compounds
- N-Fluorobenzenesulfonimide
- N-Fluorocamphorsultam
- N-Fluorobinaphthyldisulfonimide
This compound stands out due to its versatility and effectiveness in a wide range of chemical transformations, making it an invaluable reagent in both academic and industrial research.
Properties
IUPAC Name |
2-fluoro-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO4S2/c7-8-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXAULYORNMOAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565505 | |
Record name | 2-Fluoro-1H-1lambda~6~,3lambda~6~,2-benzodithiazole-1,1,3,3(2H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344-80-5 | |
Record name | 2-Fluoro-1H-1lambda~6~,3lambda~6~,2-benzodithiazole-1,1,3,3(2H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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